molecular formula C7H4BrN3O2 B1445932 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid CAS No. 1354777-44-8

5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid

Cat. No.: B1445932
CAS No.: 1354777-44-8
M. Wt: 242.03 g/mol
InChI Key: SRLIKUKKKGJCOR-UHFFFAOYSA-N
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Description

5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid: is a heterocyclic organic compound that belongs to the benzotriazole family. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of a bromine atom and a carboxylic acid group in the structure of this compound makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid typically involves the bromination of 1H-1,2,3-benzotriazole-7-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed:

  • Substituted benzotriazoles
  • Carboxylates or alcohols
  • Biaryl compounds

Scientific Research Applications

Chemistry: 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a precursor for the preparation of functionalized benzotriazoles.

Biology: The compound has potential applications in the development of biologically active molecules. It can be used in the synthesis of inhibitors for enzymes or receptors, and as a scaffold for drug discovery.

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Industry: The compound is used in the production of corrosion inhibitors, UV stabilizers, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the bromine atom and carboxylic acid group allows for specific interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

    1H-1,2,3-benzotriazole-7-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and applications.

    5-chloro-1H-1,2,3-benzotriazole-7-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    5-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid:

Uniqueness: The presence of the bromine atom in 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid imparts unique chemical properties, making it suitable for specific reactions and applications that other similar compounds may not be able to achieve. The bromine atom can participate in various substitution and coupling reactions, providing a versatile platform for the synthesis of diverse compounds.

Properties

IUPAC Name

6-bromo-2H-benzotriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-3-1-4(7(12)13)6-5(2-3)9-11-10-6/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLIKUKKKGJCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNN=C21)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354777-44-8
Record name 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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